molecular formula C13H15BrCl2N2O B13499863 1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride

1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride

Cat. No.: B13499863
M. Wt: 366.1 g/mol
InChI Key: XUXUNYFDSNTGQK-UHFFFAOYSA-N
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Description

1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride is a high-purity chemical compound intended for research applications. This dihydrochloride salt formulation offers enhanced stability and solubility for experimental use. Compounds featuring the (pyridin-2-yl)methoxy)aniline scaffold are of significant interest in medicinal chemistry research. Structurally related molecules have been investigated as key intermediates in the synthesis of novel therapeutic agents, particularly in the development of antimycobacterial drugs . For instance, research into pyrazolo[1,5-a]pyrimidin-7-amines has demonstrated that the N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine moiety is a critical pharmacophore for potent inhibitors of mycobacterial ATP synthase, a target for tuberculosis treatment . The presence of both the bromo and methanamine functional groups on the phenyl ring makes this compound a versatile building block for further chemical modifications, such as metal-catalyzed cross-coupling reactions or amide bond formation, allowing researchers to generate a diverse array of analogs for structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H15BrCl2N2O

Molecular Weight

366.1 g/mol

IUPAC Name

[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]methanamine;dihydrochloride

InChI

InChI=1S/C13H13BrN2O.2ClH/c14-11-4-5-13(10(7-11)8-15)17-9-12-3-1-2-6-16-12;;/h1-7H,8-9,15H2;2*1H

InChI Key

XUXUNYFDSNTGQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COC2=C(C=C(C=C2)Br)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride typically involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and environmentally benign, making it a preferred method for synthesizing complex organic molecules .

Industrial production methods may involve scaling up the Suzuki–Miyaura coupling reaction under controlled conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Br Replacement)

The bromine atom at the 5-position of the phenyl ring is susceptible to nucleophilic substitution under transition-metal-catalyzed conditions.

  • Reaction Example :

    BrPd(PPh3)4,BaseNu(Nu = amine, boronic acid, alkoxy)\text{Br} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Nu} \quad (\text{Nu = amine, boronic acid, alkoxy})
  • Conditions :

    • Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%)

    • Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv)

    • Solvent : DMF or THF at 80–110°C

  • Products :

    Nucleophile Product Yield Reference
    Arylboronic acidBiaryl derivatives60–85%
    AminesDiarylamines45–70%
    AlkoxidesAlkoxy-substituted derivatives50–75%

Amine Functionalization

The methanamine group (-CH₂NH₂·2HCl) undergoes alkylation, acylation, or condensation reactions.

  • Alkylation :

    -CH2NH2+R-X-CH2NHR(X = Cl, Br, I)\text{-CH}_2\text{NH}_2 + \text{R-X} \rightarrow \text{-CH}_2\text{NHR} \quad (\text{X = Cl, Br, I})
    • Conditions :

      • Base : K₂CO₃ or Et₃N (2 equiv)

      • Solvent : DCM or THF at 25–60°C

    • Example : Reaction with ethyl bromoacetate yields N-alkylated derivatives (70–90% yield) .

  • Schiff Base Formation :

    -CH2NH2+R-C(=O)H-CH2N=CR\text{-CH}_2\text{NH}_2 + \text{R-C(=O)H} \rightarrow \text{-CH}_2\text{N=CR}
    • Conditions :

      • Catalyst: AcOH (catalytic)

      • Solvent: EtOH under reflux

Pyridylmethoxy Group Reactivity

The (pyridin-2-yl)methoxy moiety can participate in coordination chemistry or act as a directing group.

  • Metal Coordination :

    • Forms complexes with Cu(II), Pd(II), or Ru(II) via the pyridine nitrogen and oxygen atoms .

    • Application : Catalyst support in cross-coupling reactions .

  • Electrophilic Substitution :

    • The pyridine ring directs electrophiles (e.g., NO₂⁺, SO₃H⁺) to the 3- or 5-position under acidic conditions .

Reductive Amination

The primary amine can react with aldehydes/ketones in reductive amination:

-CH2NH2+RCOR’NaBH4/AcOH-CH2NHR”\text{-CH}_2\text{NH}_2 + \text{RCOR'} \xrightarrow{\text{NaBH}_4/\text{AcOH}} \text{-CH}_2\text{NHR''}

  • Conditions :

    • NaBH₄ (2 equiv) in MeOH/AcOH (1:1) at 0°C to rt .

  • Example : Reaction with 4-methoxybenzaldehyde yields N-aryl derivatives (55–80% yield) .

Cross-Coupling Reactions

The bromophenyl group enables Suzuki-Miyaura or Buchwald-Hartwig couplings:

  • Suzuki Coupling :

    Br+Ar-B(OH)2Pd catalystAr\text{Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar}
    • Catalyst : Pd(PPh₃)₄ (3 mol%)

    • Base : K₂CO₃ (2.5 equiv)

    • Solvent : DMF/H₂O (3:1) at 90°C .

  • Buchwald-Hartwig Amination :

    Br+HNR2Pd2(dba)3,XantphosNHAr\text{Br} + \text{HNR}_2 \xrightarrow{\text{Pd}_2\text{(dba)}_3, \text{Xantphos}} \text{NHAr}
    • Conditions :

      • Catalyst: Pd₂(dba)₃/Xantphos (2:1 ratio)

      • Solvent: Toluene at 110°C .

Salt-Exchange Reactions

The dihydrochloride salt can undergo anion exchange:

-NH22HCl+AgNO3-NH22NO3+2AgCl\text{-NH}_2\cdot 2\text{HCl} + \text{AgNO}_3 \rightarrow \text{-NH}_2\cdot 2\text{NO}_3 + 2\text{AgCl}

  • Conditions :

    • AgNO₃ (2.2 equiv) in H₂O/EtOH (1:1) at 25°C .

Scientific Research Applications

1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine atom and the pyridine ring allows the compound to form specific interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparison of Key Brominated Amine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents CAS Number Applications/Notes
1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride C13H13BrCl2N2O 368.07 Phenyl 5-Br, 2-(pyridin-2-ylmethoxy), -CH2NH2·2HCl Not specified Pharmaceutical intermediate (hypothesized)
(S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride C7H11BrCl2N2 273.99 Pyridine 5-Br, -CH(CH3)NH2·2HCl 1391450-63-7 High-purity pharmaceutical intermediate
(5-Bromopyridin-2-yl)methanamine dihydrochloride C6H9BrCl2N2 239.28 Pyridine 5-Br, -CH2NH2·2HCl 1251953-03-3 Pharmaceuticals, skincare, medical ingredients
(5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride C7H10BrClN2 237.53 Pyridine 5-Br, 3-CH3, -CH2NH2·HCl 173999-23-0 Experimental phasing in crystallography
2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride C7H12BrCl2N3 297.01 Pyrimidine 5-Br, -CH2CH2N(CH3)·2HCl 2155852-47-2 Specialty chemical, research use

Key Differences and Implications

Core Structure: The target compound features a phenyl ring, whereas analogues like (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride and (5-Bromopyridin-2-yl)methanamine dihydrochloride are based on pyridine.

Substituents :

  • The pyridin-2-ylmethoxy group in the target compound introduces steric bulk and hydrogen-bonding capacity, which may improve selectivity in enzyme inhibition. In contrast, simpler pyridin-2-ylmethanamine analogues lack this extended ether linkage, reducing conformational flexibility.

Salt Form: Dihydrochloride salts (e.g., target compound and ) improve aqueous solubility compared to free bases or mono-salts, making them preferable for formulation in drug delivery systems.

Pharmacological Relevance :

  • Bromine’s electron-withdrawing effect enhances metabolic stability and binding affinity in both phenyl and pyridine cores. However, the phenyl-based target compound may exhibit distinct pharmacokinetics due to differences in ring aromaticity and π-π stacking interactions.

Biological Activity

1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C12H13BrCl2N2O\text{C}_{12}\text{H}_{13}\text{BrCl}_2\text{N}_2\text{O}

This structure highlights the presence of a bromine atom, a pyridine moiety, and a methoxy group, which are significant for its biological activity.

Biological Activity Overview

This compound has been studied for its antibacterial and antifungal properties. The following sections detail these activities based on recent research findings.

Antibacterial Activity

Numerous studies have evaluated the antibacterial efficacy of related compounds. For instance, pyridine derivatives have shown significant activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) of these compounds often range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamineTBDTBD
Pyridine Derivative A0.0039S. aureus
Pyridine Derivative B0.025E. coli

Mechanism of Action : The antibacterial activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Antifungal Activity

The antifungal properties of related compounds have also been documented. For example, certain pyridine derivatives exhibit antifungal effects against Candida albicans and other fungal strains with MIC values ranging from 0.0048 to 0.039 mg/mL .

CompoundMIC (mg/mL)Target Fungi
1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamineTBDTBD
Pyridine Derivative C0.0048C. albicans
Pyridine Derivative D0.0098Bacillus mycoides

Mechanism of Action : The antifungal activity may involve disruption of fungal cell membranes or inhibition of ergosterol biosynthesis.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated various pyridine derivatives, including those structurally similar to this compound, demonstrating significant antimicrobial activity with low MIC values against both bacterial and fungal strains .
  • Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications on the pyridine ring and methoxy group enhance biological activity, suggesting that further structural optimization could lead to more potent derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride?

  • Methodology :

  • Step 1 : Start with 5-bromo-2-hydroxybenzaldehyde. Introduce the pyridinylmethoxy group via nucleophilic aromatic substitution (SNAr) using 2-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF, 80–100°C). Verify completion via TLC or HPLC .
  • Step 2 : Reduce the aldehyde to a primary amine using NaBH₄/EtOH or catalytic hydrogenation (H₂, Pd/C). Monitor by FT-IR for disappearance of the carbonyl peak (~1700 cm⁻¹).
  • Step 3 : Form the dihydrochloride salt by treating the free base with HCl gas in anhydrous EtOH. Confirm salt formation via elemental analysis and solubility tests .
    • Key Considerations : Optimize reaction time and temperature to avoid over-bromination or decomposition. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

TechniqueParametersPurpose
¹H/¹³C NMR DMSO-d₆ or CDCl₃Confirm substitution pattern on the phenyl ring and pyridine moiety. Look for characteristic shifts: Br (deshielding at C-5), pyridyl protons (~δ 8.5–7.5) .
HPLC C18 column, 0.1% TFA in H₂O/MeCN gradientAssess purity (>95%). Retention time comparison with intermediates is critical .
Mass Spectrometry ESI+ modeMolecular ion [M+H]⁺ and isotopic pattern (Br has 1:1 M/M+2 ratio) .
  • Validation : Cross-validate with elemental analysis (C, H, N, Cl) to confirm stoichiometry .

Q. What are the safety protocols for handling this compound in the laboratory?

  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential HCl vapor release during salt formation .
  • Storage : Keep in airtight containers under N₂ at –20°C to prevent hygroscopic degradation. Label with GHS precautionary statements (if available; note that some analogs lack full classification) .
  • First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air. No specific antidote reported—seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of this compound’s synthetic pathway?

  • Approach :

  • Use density functional theory (DFT) to model the SNAr reaction’s transition state. Identify electron-deficient regions on the phenyl ring to predict regioselectivity .
  • Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using COSMO-RS. Match computational predictions with experimental yields .
    • Case Study : ICReDD’s workflow ( ) integrates quantum calculations with robotic screening to narrow down optimal conditions (e.g., catalyst loading, temperature). Apply this to troubleshoot low yields in the amination step .

Q. What strategies are effective in resolving contradictory toxicity data for brominated aromatic amines?

  • Hypothesis Testing :

  • In vitro assays : Compare cytotoxicity (IC₅₀) in HEK293 vs. HepG2 cells to assess organ-specific effects. Use MTT assays and ROS detection kits .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate demethylation or debromination pathways. Monitor via LC-MS/MS .
    • Data Reconciliation : Cross-reference results with PubChem or Reaxys entries for structurally similar compounds (e.g., 5-bromo-2-methoxypyridine derivatives). Note discrepancies in GHS classifications and propose lab-specific risk assessments .

Q. How can impurity profiling be systematically conducted for this compound?

  • Method Development :

Impurity TypeSourceDetection Strategy
Unreacted Intermediate Incomplete SNArHPLC-UV at 254 nm; compare retention time with starting material .
Degradation Products Hydrolysis of the ether bondAccelerated stability studies (40°C/75% RH for 4 weeks). Use HRMS to identify fragments .
Diastereomers Chirality at the methanamine groupChiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phase .
  • Mitigation : Optimize recrystallization (e.g., EtOH/H₂O) to remove polar impurities. Use scavenger resins (e.g., QuadraPure™) during synthesis .

Q. What mechanistic insights can be gained from studying this compound’s reactivity under varying pH conditions?

  • Experimental Design :

  • pH-Dependent Stability : Prepare buffers (pH 1–13) and incubate the compound at 37°C. Sample at intervals (0, 24, 48 hrs) for HPLC analysis. Plot degradation rate vs. pH to identify labile functional groups (e.g., amine protonation at low pH) .
  • Reaction Mapping : Use stopped-flow NMR to monitor real-time changes in the pyridine ring’s electronic environment during acid/base titration .
    • Applications : Predict bioavailability in biological systems (e.g., gastric vs. intestinal pH) for pharmacology studies .

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